An In-depth Technical Guide to the Molecular Structure and Properties of His-His-Gly Tripeptide
An In-depth Technical Guide to the Molecular Structure and Properties of His-His-Gly Tripeptide
Introduction
The tripeptide His-His-Gly, a sequence of two L-histidine residues followed by a glycine residue, represents a fascinating and functionally significant molecule in the fields of biochemistry and drug development. Its structure, characterized by the presence of two imidazole side chains, imparts unique physicochemical properties, most notably a high affinity for transition metal ions. This guide offers a comprehensive exploration of the molecular architecture, biophysical characteristics, synthesis, and analytical validation of His-His-Gly. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this and similar histidine-rich peptides.
Histidine-containing peptides are integral to numerous biological processes and are widely exploited in biotechnology.[1] The imidazole group of histidine, with a pKa near physiological pH, allows these peptides to act as proton shuttles, metal ion ligands, and endosomolytic agents in drug delivery systems.[1][2] The His-His-Gly motif, in particular, serves as a powerful model system for studying metal-peptide interactions and as a functional component in engineered proteins and peptide-based therapeutics.[1][3]
Molecular Structure and Conformational Dynamics
The properties of His-His-Gly are a direct consequence of its three-dimensional structure and conformational flexibility. Like all peptides, its structure can be described at primary, secondary, and tertiary levels.
Primary Structure: The primary structure is the linear sequence of amino acids linked by peptide bonds: L-Histidyl-L-Histidyl-Glycine.
Conformational Flexibility: Small linear peptides like His-His-Gly do not adopt a single, rigid conformation in solution. Instead, they exist as a dynamic ensemble of structures.[4] The overall shape is influenced by factors such as solvent polarity, pH, temperature, and the presence of metal ions.[5][6] The peptide backbone's flexibility is primarily determined by the torsion angles (φ, ψ) of each residue.[7] The glycine residue, lacking a side chain, confers a significant degree of local flexibility to the peptide's C-terminus.
The two histidine residues are the dominant structural feature. Their bulky imidazole side chains can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can influence local conformation. The orientation of these side chains is critical for the peptide's most significant property: metal ion coordination.
Physicochemical Properties
A quantitative understanding of the physicochemical properties of His-His-Gly is essential for its application in research and development.
| Property | Value / Description | Rationale and Significance |
| Molecular Formula | C₁₄H₁₉N₇O₄ | Defines the elemental composition. |
| Molecular Weight | 365.35 g/mol | Calculated from the sum of amino acid residue masses minus the mass of two water molecules lost during peptide bond formation.[8] Essential for mass spectrometry. |
| Isoelectric Point (pI) | ~7.8 - 8.2 (Calculated) | The pI is the pH at which the peptide has a net zero charge.[9] It is calculated by averaging the pKa values of the ionizable groups that bracket the neutral species. For His-His-Gly, these are the second histidine's imidazole ring and the N-terminal amino group.[10] This property governs its behavior in electrophoresis and ion-exchange chromatography. |
| Key pKa Values | α-COOH: ~2.2His Imidazole: ~6.0α-NH₃⁺: ~9.2 | The ionizable groups are the C-terminal carboxyl, the N-terminal amino, and the two imidazole side chains. The imidazole pKa of ~6.0 is crucial, as it means this group can gain or lose a proton near physiological pH, making it an effective pH buffer and enabling pH-dependent interactions.[1][2] |
| Solubility | Soluble in aqueous solutions. | The presence of multiple charged groups (amino, carboxyl, and imidazoles) at most pH values confers good water solubility. |
| Metal Coordination | High affinity for transition metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺).[11] | The two adjacent histidine imidazole rings act as a powerful chelating motif, capable of forming stable coordination complexes.[12][13] This is the basis for Immobilized Metal Affinity Chromatography (IMAC).[11] |
Synthesis and Purification
The synthesis of His-His-Gly is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), typically employing the Fmoc/tBu strategy. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[14]
Experimental Protocol: Fmoc-SPPS of His-His-Gly
This protocol outlines the manual synthesis on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, preserving acid-sensitive functionalities.
1. Resin Preparation and First Amino Acid Attachment: a. Swell 1g of 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM. Add a solution of Fmoc-Gly-OH (3 equivalents) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.[14] c. Agitate the mixture for 1 hour. The DIPEA acts as a non-nucleophilic base to activate the resin and facilitate esterification. d. Drain the solution and cap any unreacted chloride sites by washing with a mixture of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[14] e. Wash the resin thoroughly with DMF and DCM to remove excess reagents.
2. Peptide Chain Elongation (2 Cycles for His-His): a. Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the glycine residue.[14] Drain and wash thoroughly with DMF. b. Amino Acid Coupling: i. In a separate vial, pre-activate Fmoc-His(Trt)-OH (3 eq.) with a coupling agent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 2-5 minutes. The trityl (Trt) group protects the imidazole side chain from side reactions.[15] ii. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. iii. Perform a Kaiser test to confirm complete coupling (a negative result indicates no free primary amines).[16] c. Washing: Wash the resin with DMF to remove excess reagents and byproducts. d. Repeat: Repeat steps 2a-2c for the final Fmoc-His(Trt)-OH residue.
3. Final Deprotection and Cleavage: a. Perform a final Fmoc deprotection (Step 2a) to reveal the N-terminal amine. b. Wash the resin with DCM and dry under vacuum. c. Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). TIS and water act as scavengers to trap the reactive trityl cations released during cleavage. d. Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting groups. e. Filter the resin and collect the TFA solution containing the peptide. f. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the white solid.
Purification by Reverse-Phase HPLC (RP-HPLC):
The crude peptide is purified using RP-HPLC on a C18 column. A water/acetonitrile gradient with 0.1% TFA is typically used. Fractions are collected and analyzed by mass spectrometry, and those containing the pure product are pooled and lyophilized.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of His-His-Gly.
Structural Elucidation and Analysis
A combination of analytical techniques is required to confirm the identity, purity, and structural characteristics of the synthesized His-His-Gly tripeptide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide, providing definitive proof of its identity.
-
Technique: Electrospray Ionization (ESI) is typically used for peptides. The sample is ionized, and the mass-to-charge (m/z) ratio of the resulting ions is measured.
-
Expected Result: For His-His-Gly, the primary ion observed will be the singly protonated molecular ion [M+H]⁺ at an m/z value corresponding to the peptide's molecular weight plus the mass of a proton (365.35 + 1.008 = 366.36).
-
Tandem MS (MS/MS): To confirm the sequence, the [M+H]⁺ ion can be isolated and fragmented. The resulting fragment ions (b- and y-ions) correspond to specific cleavages along the peptide backbone, allowing for the sequence to be read directly from the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[4][17]
-
¹H NMR: A 1D proton NMR spectrum provides a fingerprint of the molecule. Key expected signals include:
-
Imidazole Protons: Two distinct sets of signals in the aromatic region (~7-9 ppm) corresponding to the C2-H and C4/5-H protons of the two histidine rings.
-
α-Protons: Signals for the α-protons of each amino acid (~4.0-4.5 ppm).
-
Glycine CH₂: A characteristic signal for the two backbone protons of glycine (~3.8-4.0 ppm).
-
-
2D NMR (COSY, TOCSY, NOESY):
-
COSY/TOCSY: These experiments establish through-bond connectivity, allowing for the assignment of all proton signals to their respective amino acid residues.
-
NOESY: This experiment identifies protons that are close in space (<5 Å), providing distance restraints that are crucial for calculating the three-dimensional structure and defining the conformational ensemble of the peptide.[4]
-
Coordination Chemistry: Metal Ion Binding
The defining feature of His-His-Gly is its ability to coordinate with metal ions. The two adjacent imidazole side chains, along with the N-terminal amine and deprotonated amide nitrogens, can form a stable, multidentate coordination sphere around a metal ion.[12][18] This interaction can be studied by various spectroscopic methods, including NMR, UV-Vis, and Circular Dichroism, which show distinct spectral changes upon metal binding.
Caption: Coordination of a metal ion (M²⁺) by His-His-Gly.
Applications in Research and Drug Development
The unique properties of the His-His-Gly motif make it a valuable tool in several areas of scientific research and pharmaceutical development.
-
Biotechnology and Protein Purification: The principle of His-His-Gly's high affinity for Ni²⁺ is the foundation of the widely used polyhistidine-tag (His-tag) system for purifying recombinant proteins via Immobilized Metal Affinity Chromatography (IMAC).[11][19]
-
Drug Delivery: Histidine-rich peptides are used as endosomolytic agents.[1] In the acidic environment of the endosome, the imidazole rings become protonated, leading to membrane disruption and the release of therapeutic cargo into the cytoplasm.[1]
-
Peptide-Based Therapeutics: The metal-binding properties can be harnessed to create metallopeptides with specific catalytic or therapeutic activities. Modifying the histidine residues or the peptide backbone can lead to enhanced stability, target selectivity, and improved drug-like properties.[3][20]
-
Biomaterials: The ability of peptides like His-His-Gly to coordinate with metal ions can be used to drive the self-assembly of peptide-based hydrogels and other nanomaterials for applications in tissue engineering and regenerative medicine.[18]
Conclusion
The His-His-Gly tripeptide is more than a simple sequence of amino acids; it is a highly functional molecular entity whose properties are dictated by the unique chemistry of its constituent histidine residues. Its well-defined structure, predictable physicochemical properties, and powerful metal-chelating capabilities make it an invaluable model system and a versatile building block. A thorough understanding of its synthesis, analysis, and molecular behavior, as detailed in this guide, is crucial for professionals seeking to leverage the potential of histidine-rich peptides in advanced scientific and therapeutic applications.
References
-
Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. Available at: [Link]
-
Woutersen, S., et al. (2001). Subpicosecond conformational dynamics of small peptides probed by two-dimensional vibrational spectroscopy. PNAS. Available at: [Link]
-
Ferrer-Miralles, N., et al. (2016). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PMC. Available at: [Link]
-
Vaia. (n.d.). Drawing the condensed structure of Gly-Gly-His tripeptide. Vaia. Available at: [Link]
-
Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. PubMed. Available at: [Link]
-
De Luca, S., et al. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed. Available at: [Link]
- Barrett, G. C., & Elmore, D. T. (1998). Conformations of amino acids and peptides. In Amino Acids and Peptides. Cambridge University Press.
-
Ramakrishnan, C. (1986). Cyclic peptides––Small and big and their conformational aspects. Indian Academy of Sciences. Available at: [Link]
- Jain, A., et al. (2024). Histidine as a versatile excipient in the protein-based biopharmaceutical formulations. Journal of Pharmaceutical Sciences.
-
Aaghaz, S., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. Available at: [Link]
- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide. Google Patents.
-
Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Available at: [Link]
-
Sharma, K., et al. (2023). Design, synthesis, and applications of ring‐functionalized histidines in peptide‐based medicinal chemistry and drug discovery. ResearchGate. Available at: [Link]
-
Rulíšek, L., & Havlas, Z. (2002). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. PMC. Available at: [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]
-
Let's Talk Academy. (2025). How to Calculate the Molecular Weight of the Tripeptide Trp-Gly-His. Let's Talk Academy. Available at: [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. University of Calgary Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2023). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (a) Structures of the tripeptides Phe-Phe-Asp (A), Gly-HisLys (B), and... ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Ch27: Isoelectronic point. University of Calgary Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Isoelectric point. Wikipedia. Available at: [Link]
- Jensen, M. R. (n.d.). Introduction to NMR spectroscopy of proteins.
-
Wikipedia. (n.d.). Transition metal amino acid complexes. Wikipedia. Available at: [Link]
-
Bio-Rad. (n.d.). His-Tag Purification. Bio-Rad. Available at: [Link]
Sources
- 1. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformations of amino acids and peptides (Chapter 2) - Amino Acids and Peptides [cambridge.org]
- 7. pnas.org [pnas.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Isoelectric point - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. users.cs.duke.edu [users.cs.duke.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
